molecular formula C9H17N B1623518 EINECS 264-411-9 CAS No. 63682-97-3

EINECS 264-411-9

Cat. No.: B1623518
CAS No.: 63682-97-3
M. Wt: 139.24 g/mol
InChI Key: VFQYFRUGGATHGJ-FXQIFTODSA-N
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Description

EINECS 264-411-9 is a bicyclic amine compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 264-411-9 typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.

    Amine Introduction: Introduction of the amine group via reductive amination or other suitable methods.

    Functional Group Modifications: Adjustments to the functional groups to achieve the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

EINECS 264-411-9 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, EINECS 264-411-9 can be used as a building block for synthesizing more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

Industry

In industry, it may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of EINECS 264-411-9 would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic amines or structurally related molecules. Examples could be:

    Bicyclo(3.1.1)heptane derivatives: Compounds with similar bicyclic structures.

    Dimethylbicyclo compounds: Compounds with similar dimethyl substitutions.

Uniqueness

The uniqueness of EINECS 264-411-9 lies in its specific stereochemistry and functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

63682-97-3

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(1R,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine

InChI

InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3/t6-,7-,8-/m0/s1

InChI Key

VFQYFRUGGATHGJ-FXQIFTODSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@H]([C@@H]1C2)N)C

SMILES

CC1(C2CCC(C1C2)N)C

Canonical SMILES

CC1(C2CCC(C1C2)N)C

63682-97-3

Origin of Product

United States

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